molecular formula C14H20N4S2 B2767532 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide CAS No. 867136-05-8

4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide

Cat. No.: B2767532
CAS No.: 867136-05-8
M. Wt: 308.46
InChI Key: JZQVGHKSXUJMCG-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a dimethylamino group and a benzenecarbothioyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(dimethylamino)benzaldehyde, which is then reacted with piperazine in the presence of a suitable catalyst to form the intermediate product. This intermediate is further treated with thiocarbamide under controlled conditions to yield the final compound.

Reaction Conditions:

    Temperature: Typically between 50-80°C.

    Catalysts: Acidic or basic catalysts depending on the specific step.

    Solvents: Common solvents include ethanol, methanol, or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzene ring, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism by which 4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

    Thiocarbamides: Compounds with similar thiocarbamide groups but different core structures.

Uniqueness

4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S2/c1-16(2)12-5-3-11(4-6-12)13(19)17-7-9-18(10-8-17)14(15)20/h3-6H,7-10H2,1-2H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQVGHKSXUJMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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